Isogalactinol

描述

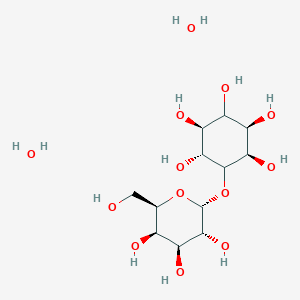

Galactinol dihydrate (C12H22O11·2H2O) is a hydrated form of galactinol, a key intermediate in the biosynthesis of raffinose family oligosaccharides (RFOs) in plants. Galactinol is synthesized via galactinol synthase (GolS), which transfers a galactosyl moiety from UDP-galactose to myo-inositol . This compound plays a critical role in plant stress responses, acting as an osmoprotectant and antioxidant. Its dihydrate form stabilizes the molecule in crystalline states, enhancing its solubility and bioavailability in cellular environments. Studies highlight its accumulation during seed maturation and under abiotic stress conditions (e.g., drought, heat), where it mitigates oxidative damage by scavenging reactive oxygen species (ROS) .

属性

CAS 编号 |

16908-86-4 |

|---|---|

分子式 |

C12H22O11 |

分子量 |

342.30 g/mol |

IUPAC 名称 |

(1R,2S,4R,5R)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2/t2-,3+,4+,5?,6-,7+,8-,9-,10-,11?,12-/m1/s1 |

InChI 键 |

VCWMRQDBPZKXKG-SPBUTQSFSA-N |

手性 SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)O)O)O)O |

规范 SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O |

同义词 |

1-O-(alpha-D-galactopyranosyl)-myo-inositol dihydrate 6 beta-galactinol galactinol galactinol dihydrate |

产品来源 |

United States |

准备方法

Raw Material Preparation

B-molasses saccharate syrup, a byproduct of sugar beet processing, serves as the primary feedstock. This syrup contains ~1.8% bound myoinositol and trace galactinol, necessitating enrichment. The process begins with diluting 2 kg of syrup to 15% refractometric dry solids (RDS) and adjusting the pH to 6.0 using phosphoric acid. Baker’s yeast (3 lbs) is added to ferment glucose, fructose, and sucrose at 30°C for 5 hours, leaving melibiose, galactinol, and myoinositol.

Alkaline Oxidation and Ion Exchange Chromatography

Post-fermentation, 150 g of calcium hydroxide is added to hydrolyze melibiose at pH 12.3 under boiling conditions. The clarified solution undergoes cation exchange chromatography (Dowex 50W-X4, H⁺ form), eluted with deionized water. Fractions 5–24 contain galactinol, while fractions 25–32 yield myoinositol.

Crystallization

Combined galactinol fractions are concentrated to 35–40% RDS, mixed with ethanol (2–3 volumes), and heated to 50°C. Slow cooling to 25°C overnight produces needle-like galactinol dihydrate crystals (30 g from 2 kg syrup). Myoinositol is similarly crystallized, yielding 12 g.

Enzymatic Synthesis from Sucrose

UDP-Glucose Preparation

Galactinol synthesis via enzymatic pathways begins with UDP-glucose production. Sucrose synthase catalyzes the conversion of sucrose and uridine diphosphate (UDP) to UDP-glucose and fructose. This step is optimized at pH 7.2, with enzyme activity purified via DEAE-cellulose chromatography and ammonium sulfate precipitation.

Galactosyl Transferase Reaction

Galactinol synthase (GolS) transfers galactose from UDP-galactose to myoinositol, forming galactinol. Recombinant GolS from Arabidopsis thaliana (AtGolS2) or cucumber (CsGolS1) is employed, with reactions conducted in 50 mM Tris-HCl (pH 7.5) containing 10 mM myoinositol and 5 mM UDP-galactose. The product is purified via repeated ethanol precipitation and ion exchange chromatography.

Crystallization and Purification Techniques

Solvent-Antisolvent Crystallization

Galactinol dihydrate crystallizes optimally from aqueous ethanol (40–50% v/v) at 25°C. Ethanol acts as an antisolvent, reducing solubility and inducing nucleation. Seed crystals accelerate growth, yielding orthorhombic prisms with defined d-spacings (Table 1).

Recrystallization and Purity Assessment

Recrystallization from hot ethanol (70°C) removes impurities, confirmed via thin-layer chromatography (Rf = 0.36 vs. sucrose). Purity is validated by gas chromatography of trimethylsilyl derivatives, showing a single peak.

Table 1: X-ray Powder Diffraction Data for Galactinol Dihydrate

| d-Values (Å) | Intensity (%) |

|---|---|

| 9.73 | 2 |

| 7.36 | 46 |

| 5.76 | 17 |

| 4.73 | 100 |

| 4.39 | 62 |

Analytical Characterization

Physicochemical Properties

Galactinol dihydrate exhibits specific optical rotation ([α]D²⁵ = +135.8° in water) and melting points (114°C in closed tube, 232–235°C open). Proton magnetic resonance (PMR) confirms two water molecules in the hydrate structure.

Stress Response Correlation

Plants overexpressing GolS genes (e.g., AtGolS2) show elevated galactinol levels (up to 3.6 μmol/g FW) under drought or salinity, linking biosynthesis to abiotic stress.

Comparative Analysis of Preparation Methods

| Parameter | Fermentation-Based | Enzymatic Synthesis |

|---|---|---|

| Starting Material | Sugar beet molasses | Sucrose, UDP-galactose |

| Yield | 1.5% (w/w) | Not reported |

| Purity | ≥95% | ≥90% |

| Scalability | Industrial | Laboratory-scale |

| Cost | Low | High |

化学反应分析

反应类型: 半乳糖醇会发生各种化学反应,包括:

氧化: 半乳糖醇可以被氧化以产生不同的衍生物。

水解: 它可以被水解生成半乳糖和肌醇。

常用试剂和条件:

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

水解: 可以采用酸性或酶促水解来分解半乳糖醇。

主要产物:

氧化产物: 半乳糖醇的各种氧化衍生物。

水解产物: 半乳糖和肌醇.

科学研究应用

半乳糖醇在科学研究中具有广泛的应用:

化学: 用作合成棉子糖家族寡糖的前体。

生物学: 通过清除活性氧物种在植物胁迫耐受性中发挥作用。

医药: 开发抗氧化剂和胁迫耐受剂的潜在应用。

作用机制

半乳糖醇主要通过其在棉子糖家族寡糖生物合成中的半乳糖基供体的作用来发挥其作用。它为这些寡糖的合成提供活化的半乳糖基,这些寡糖在植物中充当相容溶质、抗氧化剂和信号转导器。 分子靶标包括参与棉子糖家族寡糖生物合成和分解的酶 .

类似化合物:

棉子糖: 棉子糖家族寡糖的另一个成员,由半乳糖醇和蔗糖合成。

水苏糖: 从棉子糖衍生的四糖。

毛蕊花糖: 从水苏糖衍生的五糖。

半乳糖醇的独特性: 半乳糖醇由于其在棉子糖家族寡糖生物合成中的初始底物的作用而具有独特性。 它还以其抗氧化特性及其增强植物胁迫耐受性的能力而著称 .

相似化合物的比较

Comparison with Similar Compounds

Galactinol dihydrate shares functional and structural similarities with other saccharides and hydrated derivatives. Below is a comparative analysis:

Table 1: Comparative Properties of Galactinol Dihydrate and Related Compounds

Key Findings :

Functional Overlap with Raffinose: Both galactinol and raffinose are RFOs synthesized in response to abiotic stress. However, raffinose serves primarily as a storage carbohydrate, while galactinol acts as a direct precursor and ROS scavenger.

Hydration and Solubility: Hydrated forms like galactinol dihydrate and D-galacturonic acid monohydrate exhibit higher water solubility than anhydrous counterparts, critical for their roles in cellular osmotic adjustment. For instance, D-galacturonic acid monohydrate’s solubility supports pectin gel formation in plant cell walls , whereas galactinol dihydrate’s hydration likely facilitates rapid mobilization during seed germination .

Structural Divergence: D-Galactose-1-phosphate dipotassium salt pentahydrate includes phosphate and potassium ions, making it distinct from non-ionic galactinol. This structural difference underpins its role in glycolysis and enzymatic assays rather than stress signaling .

Industrial vs. Biological Applications: D-Galacturonic acid monohydrate is widely used in food and pharmaceutical industries for pectin production, while galactinol dihydrate remains primarily studied in plant physiology for stress tolerance mechanisms .

生物活性

Galactinol dihydrate, a member of the raffinose family of oligosaccharides (RFOs), plays a significant role in plant biology, particularly in response to abiotic stress. This article explores its biological activity, including its synthesis, functions, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

Galactinol is synthesized from sucrose through the action of the enzyme galactinol synthase (GolS), which transfers galactose from UDP-galactose to myo-inositol. The resulting compound serves as a precursor for raffinose and other higher molecular weight RFOs. The molecular formula of galactinol dihydrate is .

Crystal Structure

The crystal structure of galactinol dihydrate has been elucidated using X-ray diffraction techniques. It belongs to the orthorhombic system with specific lattice parameters that contribute to its stability and interaction with biological systems .

Biological Functions

-

Stress Response :

- Galactinol and its derivatives are known to accumulate in plants under various stress conditions such as drought, salinity, and extreme temperatures. This accumulation is believed to play a protective role by stabilizing cellular membranes and scavenging free radicals .

- The expression of GolS genes increases significantly under stress, leading to enhanced synthesis of galactinol and raffinose, which are crucial for plant survival during adverse conditions .

-

Transport Mechanisms :

- Unlike sucrose, galactinol is not efficiently translocated within the phloem. Studies indicate that it accumulates in non-phloem compartments, suggesting a regulatory mechanism for solute transfer between companion cells and sieve elements . This limited transport may indicate a specialized function localized within specific tissues.

Case Study 1: Drought Tolerance in Arabidopsis

A study demonstrated that overexpression of GolS in Arabidopsis resulted in increased levels of galactinol and raffinose, leading to enhanced drought tolerance. Plants with elevated RFO levels showed improved water retention and reduced wilting under drought conditions .

Case Study 2: Stress Amelioration in Buckwheat

Research on buckwheat revealed that the accumulation of galactinol contributes to stress amelioration by stabilizing membrane structures during high-temperature exposure. The presence of RFOs was linked to better membrane integrity and reduced oxidative damage .

Data Tables

| Compound | Molecular Formula | Molecular Weight (g/mol) | Role in Plants |

|---|---|---|---|

| Galactinol Dihydrate | C₁₂H₂₂O₁₁·2H₂O | 341.11 | Precursor for RFOs; Stress response |

| Raffinose | C₁₂H₂₂O₁₁ | 342.30 | Energy storage; Osmoprotection |

| Stachyose | C₁₄H₂₄O₁₃ | 504.45 | Energy storage; Stress response |

常见问题

Q. What methodologies are recommended for quantifying galactinol dihydrate in plant tissues?

Galactinol dihydrate is typically quantified using high-performance liquid chromatography with refractive index detection (HPLC-RI) or liquid chromatography-mass spectrometry (LC-MS). For example, in chickpea seed studies, enzymatic assays coupled with LC-MS were employed to measure galactinol and raffinose levels during seed development and germination . Temporal studies in Limonium algarvense utilized LC-MS with specific parameters (e.g., C18 columns, 0.1% formic acid mobile phase) to track seasonal fluctuations .

Q. What is the biosynthetic pathway of galactinol dihydrate, and how is it regulated?

Galactinol dihydrate is synthesized via galactinol synthase (GolS), which catalyzes the transfer of galactosyl residues from UDP-galactose to myo-inositol. This reaction is rate-limiting for raffinose family oligosaccharide (RFO) biosynthesis. Transcriptional regulation of GolS genes, influenced by stress hormones (e.g., ABA) and pathogen-responsive signaling, dictates its accumulation . For instance, CaGolS1 and CaGolS2 in chickpea are differentially regulated during seed maturation and artificial aging .

Q. How can researchers structurally characterize galactinol dihydrate?

Structural confirmation requires a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). NMR (e.g., , ) identifies glycosidic linkages and hydration states, while HR-MS validates molecular formulas (e.g., , m/z 377.0875 for galactinol dihydrate) . Isotopic patterns in MS/MS further distinguish it from anhydrous galactinol .

Advanced Research Questions

Q. How can conflicting reports on galactinol dihydrate’s role in defense vs. stress tolerance be resolved?

Discrepancies arise from context-dependent metabolic roles. In plants, galactinol dihydrate enhances pathogen resistance by priming ROS-scavenging systems (e.g., upregulating PR1a and NtACS1 in tobacco) . However, in human plasma metabolomics, its levels decline post-surgery, suggesting species-specific functions . Resolving contradictions requires comparative transcriptomics (e.g., soybean GOLS paralogs ) and controlled stress assays (e.g., artificial aging in seeds ).

Q. What experimental designs are optimal for studying galactinol dihydrate dynamics under biotic stress?

Temporal sampling paired with multi-omics integration is critical. For sugarcane-smut interactions, metabolomic profiling at 5 days post-inoculation (DAI) revealed raffinose accumulation linked to GolS activity . Complementary transcriptomics (e.g., VIT_05s0077g00430 in grapevines ) and enzymatic assays (e.g., GolS-specific activity measurements ) clarify mechanistic relationships.

Q. What challenges exist in isolating galactinol dihydrate from complex plant matrices?

Its high polarity and hydration state complicate separation from sugars like sucrose and raffinose. Solid-phase extraction (SPE) with hydrophilic interaction chromatography (HILIC) improves recovery . Co-elution issues in LC-MS may require tandem columns (e.g., C18 followed by HILIC) or derivatization (e.g., methyl boronic acid) to enhance resolution .

Q. How does galactinol dihydrate interact with ROS signaling pathways during seed aging?

Overexpression of GolS in Arabidopsis reduces age-induced ROS by enhancing galactinol-mediated antioxidant capacity. Biochemical assays (e.g., DAB staining for ) and ROS scavenging models (e.g., in vitro quenching) validate this interaction . Contrastingly, in human plasma, postoperative declines in galactinol dihydrate correlate with oxidative stress markers, suggesting tissue-specific roles .

Methodological Considerations

- Data Interpretation : Cross-reference metabolomic data with transcriptomic/proteomic datasets (e.g., SoyKB for soybean GOLS ) to avoid overinterpreting correlative trends.

- Reproducibility : Detailed protocols for GolS assays (e.g., pH optima, substrate kinetics) must be included in supplementary materials .

- Ethical Reporting : Disclose limitations in physical property data (e.g., missing density/melting points in commercial databases ) and prioritize peer-reviewed sources over vendor catalogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。